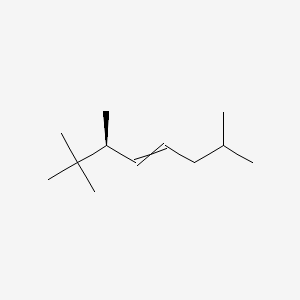
(3S)-2,2,3,7-tetramethyloct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2,2,3,7-tetramethyloct-4-ene is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chiral center makes this compound optically active, meaning it can rotate plane-polarized light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2,3,7-tetramethyloct-4-ene can be achieved through various synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then reacts with an appropriate aldehyde or ketone to form the desired alkene through a series of steps involving protonation and dehydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process often includes steps for purification, such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-2,2,3,7-tetramethyloct-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions, where halogens such as bromine or chlorine are added across the double bond, forming vicinal dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
Wissenschaftliche Forschungsanwendungen
(3S)-2,2,3,7-tetramethyloct-4-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3S)-2,2,3,7-tetramethyloct-4-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the carbon-carbon double bond, converting it to a single bond. The molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2,2,3,7-tetramethyloct-4-ene: The enantiomer of the compound, differing only in the configuration at the chiral center.
2,2,3,7-tetramethyloctane: The fully saturated analog without the double bond.
2,2,3,7-tetramethylhex-4-ene: A similar compound with a shorter carbon chain.
Uniqueness
(3S)-2,2,3,7-tetramethyloct-4-ene is unique due to its specific chiral configuration and the presence of the double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs and enantiomers.
Eigenschaften
CAS-Nummer |
63865-57-6 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(3S)-2,2,3,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3)12(4,5)6/h7,9-11H,8H2,1-6H3/t11-/m0/s1 |
InChI-Schlüssel |
MVLRBEDWKMDLMV-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C=CCC(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)CC=CC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


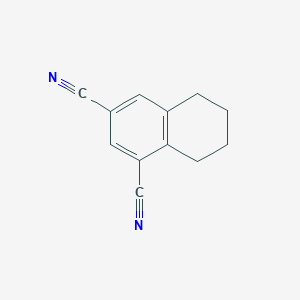
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
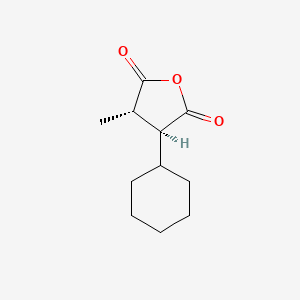

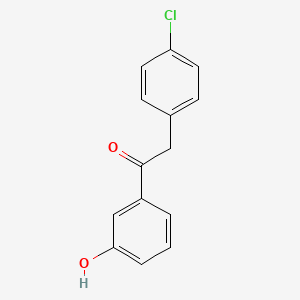

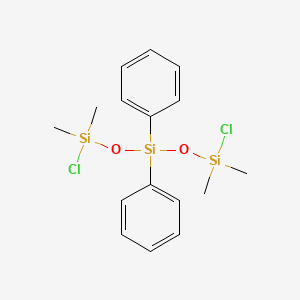

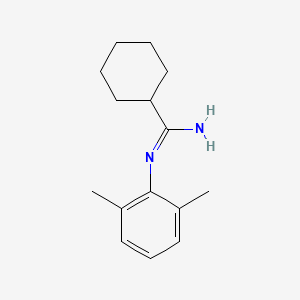
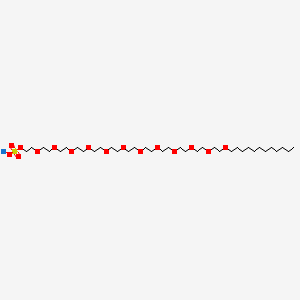
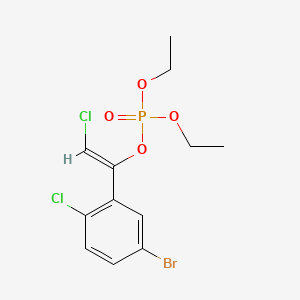
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
